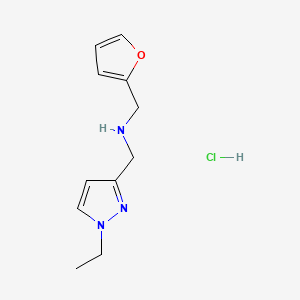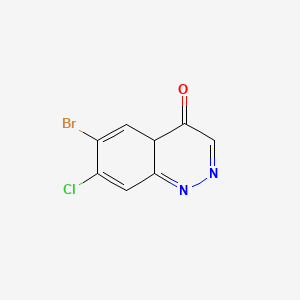
Empagliflozin-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Empagliflozin-d4 is a deuterated form of empagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. This compound is primarily used as an internal standard in mass spectrometry for the quantification of empagliflozin. Empagliflozin itself is a medication used to manage type 2 diabetes mellitus by inhibiting the reabsorption of glucose in the kidneys, thereby increasing glucose excretion in the urine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of empagliflozin-d4 involves the incorporation of deuterium atoms into the empagliflozin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents in the synthesis process. For instance, deuterated solvents and deuterated reducing agents can be used to introduce deuterium into the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as described above but on a larger scale. The process involves rigorous purification steps to ensure the high purity of the final product. Techniques such as liquid chromatography and mass spectrometry are employed to verify the incorporation of deuterium and the overall purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Empagliflozin-d4, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific sites within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Empagliflozin-d4 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Quantification in Mass Spectrometry: This compound serves as an internal standard for the accurate quantification of empagliflozin in biological samples.
Pharmacokinetic Studies: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of empagliflozin.
Diabetes Research: This compound is used in research focused on the treatment of type 2 diabetes mellitus, helping to elucidate the drug’s efficacy and safety.
Cardiovascular Studies: Research has shown that empagliflozin can improve cardiovascular outcomes, and this compound is used to study these effects in detail.
Mécanisme D'action
Empagliflozin-d4, like empagliflozin, inhibits the sodium-glucose cotransporter 2 (SGLT2) in the kidneys. This inhibition prevents the reabsorption of glucose, leading to increased glucose excretion in the urine. The primary molecular target is the SGLT2 protein, which is responsible for glucose reabsorption in the proximal tubules of the kidneys . By blocking this transporter, this compound helps to lower blood glucose levels and improve glycemic control .
Comparaison Avec Des Composés Similaires
Empagliflozin-d4 is unique due to its deuterium incorporation, which provides enhanced stability and allows for precise quantification in mass spectrometry. Similar compounds include:
Canagliflozin: Another SGLT2 inhibitor used to manage type 2 diabetes mellitus.
Dapagliflozin: Similar to empagliflozin, it inhibits SGLT2 and is used for diabetes management.
Ertugliflozin: Another SGLT2 inhibitor with similar applications in diabetes treatment.
This compound stands out due to its specific use as an internal standard in analytical applications, providing a reliable reference for the quantification of empagliflozin in various studies .
Propriétés
Formule moléculaire |
C23H27ClO7 |
|---|---|
Poids moléculaire |
454.9 g/mol |
Nom IUPAC |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[2,3,5,6-tetradeuterio-4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C23H27ClO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19+,20+,21-,22+,23-/m0/s1/i1D,2D,4D,5D |
Clé InChI |
OBWASQILIWPZMG-CPTKLOLCSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl)[2H])[2H])O[C@H]4CCOC4)[2H] |
SMILES canonique |
C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




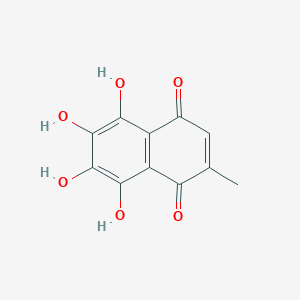
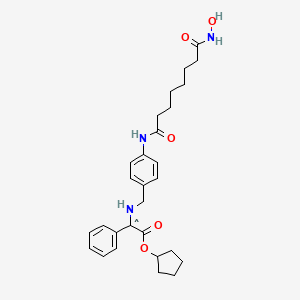

![[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;ruthenium(2+);dichloride](/img/structure/B15133683.png)

![9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B15133714.png)
![N-[(2-propylpyrazol-3-yl)methyl]propan-1-amine;hydrochloride](/img/structure/B15133720.png)
![6-amino-2-imino-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5H-pyrimidin-4-one](/img/structure/B15133722.png)
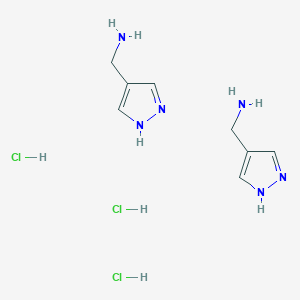
![4H-Pyrrolo[2,3-d]pyrimidin-4-one,2-amino-1,7-dihydro-7-b-D-ribofuranosyl-](/img/structure/B15133739.png)
